

# Application Notes and Protocols for Ravuconazole Formulations with Improved Oral Bioavailability

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ravuconazole

Cat. No.: B1678830

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of formulation strategies to enhance the oral bioavailability of **Ravuconazole**, a Biopharmaceutics Classification System (BCS) Class II antifungal agent characterized by low aqueous solubility and high permeability. This document details various formulation approaches, including the use of a prodrug, self-emulsifying drug delivery systems (SEDDS), solid dispersions, and nanoparticle-based systems. Detailed experimental protocols are provided to guide researchers in the preparation and evaluation of these advanced formulations.

## Introduction to Ravuconazole and Bioavailability Challenges

**Ravuconazole** is a potent, broad-spectrum triazole antifungal agent. However, its clinical efficacy via the oral route is hampered by its poor aqueous solubility (<1 µg/mL), which limits its dissolution rate and subsequent absorption in the gastrointestinal tract, leading to variable and low bioavailability.<sup>[1][2]</sup> To overcome these limitations, various formulation strategies have been developed to improve its solubility and enhance its oral absorption.

## Formulation Strategies for Enhanced Oral Bioavailability

Several advanced formulation approaches have been explored to increase the oral bioavailability of **Ravuconazole**. These include:

- Prodrug Approach (Fosravuconazole): Fosravuconazole (BFE1224) is a water-soluble mono-lysine phosphoester prodrug of **Ravuconazole**.<sup>[3][4]</sup> Upon oral administration, it is rapidly converted to the active parent drug, **Ravuconazole**, by intestinal alkaline phosphatases.<sup>[3]</sup> This approach significantly improves aqueous solubility and has been shown to achieve approximately 100% oral bioavailability.<sup>[3]</sup>
- Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.<sup>[2]</sup> This in-situ emulsification facilitates the dissolution of the poorly soluble drug and enhances its absorption. **Ravuconazole**-loaded SEDDS have demonstrated a significant increase in in vitro dissolution compared to the free drug.<sup>[2]</sup>
- Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state. By converting the drug from a crystalline to an amorphous state, solid dispersions can enhance the drug's solubility and dissolution rate. Hydrophilic polymers such as polyvinylpyrrolidone (PVP) are commonly used as carriers.
- Nanoparticle-Based Formulations: Encapsulating **Ravuconazole** into nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can improve its oral bioavailability. Nanoparticles can protect the drug from degradation, increase its surface area for dissolution, and potentially enhance its uptake by the intestinal epithelium.

## Data Presentation: Comparative In Vitro and In Vivo Performance

The following tables summarize the available quantitative data for different **Ravuconazole** formulations. It is important to note that a direct head-to-head comparative study of all formulations in the same animal model is not readily available in the public domain. The data presented is compiled from various studies.

Table 1: In Vitro Dissolution of **Ravuconazole** Formulations

| Formulation        | Dissolution Medium                  | Time (hours) | Drug Release (%) | Reference |
|--------------------|-------------------------------------|--------------|------------------|-----------|
| Free Ravaconazole  | Simulated Intestinal Fluid (pH 6.8) | 6            | 3                | [2]       |
| Ravaconazole-SEDDS | Simulated Intestinal Fluid (pH 6.8) | 6            | 20               | [2]       |

Table 2: Pharmacokinetic Parameters of **Ravaconazole** and its Formulations

| Formulation     | Species | Dose                             | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |
|-----------------|---------|----------------------------------|--------------|--------------|---------------|--------------------------|-----------|
| Ravaconazole    | Rat     | 10 mg/kg                         | 1.68         | 8            | Not Reported  | Not Reported             |           |
| Ravaconazole    | Rabbit  | 10 mg/kg (single dose)           | 1.25 ± 0.57  | 1            | Not Reported  | Not Reported             | [5]       |
| Ravaconazole    | Rabbit  | 10 mg/kg (multiple doses)        | 2.6 ± 0.22   | 1            | Not Reported  | Not Reported             | [5]       |
| Fosravuconazole | Human   | 100 mg (Ravaconazole equivalent) | Not Reported | Not Reported | Not Reported  | ~100                     |           |

## Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of various **Ravaconazole** formulations.

# Preparation of RAVUCONAZOLE Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a stable SEDDS formulation of **RAVUCONAZOLE** for enhanced oral delivery.

## Materials:

- **RAVUCONAZOLE** powder
- Oil phase: Medium-chain triglycerides (e.g., Miglyol 812)
- Surfactant: Caprylocaproyl polyoxyl-8 glycerides (e.g., Labrasol)
- Co-emulsifier: Lecithin (e.g., Epikuron 135F)
- Co-surfactant/Solvent: Ethanol
- Magnetic stirrer with heating plate
- Glass vials

## Protocol:

- Accurately weigh the components of the SEDDS formulation. A typical composition could be:
  - Miglyol 812: 60-70% (v/v)
  - Labrasol: 10-40% (v/v)
  - Epikuron 135F: 0-10% (v/v)
  - Ethanol: 0-15% (v/v)
- In a glass vial, dissolve the required amount of **RAVUCONAZOLE** (e.g., 10 mg/mL) in the specified volumes of ethanol and Labrasol with magnetic stirring until a clear solution is obtained.

- In a separate vial, mix Miglyol 812 and Epikuron 135F. Heat the mixture to approximately 40°C while stirring to ensure complete dissolution.
- Add the oil phase mixture (from step 3) to the drug-containing surfactant/cosurfactant solution (from step 2) under continuous magnetic stirring.
- Continue stirring until a homogenous, isotropic mixture is formed.
- Store the final SEDDS formulation in a sealed glass vial at room temperature, protected from light.

## Preparation of RAVUCONAZOLE Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of **RAVUCONAZOLE** with a hydrophilic polymer to improve its dissolution rate.

### Materials:

- **RAVUCONAZOLE** powder
- Hydrophilic polymer: Polyvinylpyrrolidone K30 (PVP K30)
- Organic solvent: Methanol (analytical grade)
- Rotary evaporator
- Mortar and pestle
- Sieve (e.g., 100-mesh)

### Protocol:

- Accurately weigh **RAVUCONAZOLE** and PVP K30 in a desired ratio (e.g., 1:5 w/w).
- Dissolve both the **RAVUCONAZOLE** and PVP K30 in a sufficient volume of methanol in a round-bottom flask by stirring or sonication until a clear solution is obtained.

- Attach the flask to a rotary evaporator.
- Evaporate the methanol under vacuum at a controlled temperature (e.g., 40-50°C).
- Continue the evaporation process until a solid mass is formed and all the solvent is removed.
- Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
- Pulverize the dried solid dispersion using a mortar and pestle.
- Pass the resulting powder through a sieve to obtain a uniform particle size.
- Store the prepared solid dispersion in a desiccator.

## Preparation of Ravuconazole-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation Method

Objective: To encapsulate **Ravuconazole** within biodegradable PLGA nanoparticles for sustained release and improved oral absorption.

Materials:

- **Ravuconazole** powder
- Poly(lactic-co-glycolic acid) (PLGA) (50:50)
- Dichloromethane (DCM)
- Poly(vinyl alcohol) (PVA)
- High-speed homogenizer or sonicator
- Magnetic stirrer
- Centrifuge

Protocol:

- Organic Phase Preparation: Dissolve a specific amount of **Ravuconazole** (e.g., 10 mg) and PLGA (e.g., 100 mg) in a suitable volume of dichloromethane (e.g., 5 mL) to form a clear organic solution.
- Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
- Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer (e.g., at 15,000 rpm for 5 minutes) or a probe sonicator to form an oil-in-water (o/w) emulsion.
- Solvent Evaporation: Stir the resulting emulsion on a magnetic stirrer at room temperature for several hours (e.g., 4-6 hours) to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
- Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 20 minutes) to pellet the nanoparticles.
- Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and un-encapsulated drug. Repeat the centrifugation and washing steps twice.
- Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and then freeze-dried.
- Store the prepared nanoparticles at 4°C.

## In Vitro Dissolution Study

Objective: To evaluate and compare the in vitro release profile of different **Ravuconazole** formulations.

Apparatus:

- USP Dissolution Apparatus II (Paddle type)
- Dissolution vessels

- Water bath
- Syringes and filters (0.45 µm)

**Protocol:**

- Prepare 900 mL of the desired dissolution medium (e.g., simulated gastric fluid pH 1.2 or simulated intestinal fluid pH 6.8) and place it in the dissolution vessels. Maintain the temperature at  $37 \pm 0.5^{\circ}\text{C}$ .
- Accurately weigh a quantity of the **Ravuconazole** formulation (e.g., pure drug, solid dispersion, or nanoparticles) equivalent to a specific dose of **Ravuconazole** and place it in each dissolution vessel. For SEDDS, an equivalent amount of the liquid formulation can be filled into a hard gelatin capsule before placing it in the vessel.
- Set the paddle rotation speed to a specified rate (e.g., 75 rpm).
- At predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw a specific volume of the dissolution medium (e.g., 5 mL) and replace it with an equal volume of fresh, pre-warmed medium.
- Filter the collected samples through a 0.45 µm syringe filter.
- Analyze the concentration of **Ravuconazole** in the filtered samples using a validated analytical method, such as HPLC-UV.
- Calculate the cumulative percentage of drug released at each time point.

## In Vivo Pharmacokinetic Study in Rats

**Objective:** To determine and compare the oral bioavailability of different **Ravuconazole** formulations in a rat model.

**Materials and Animals:**

- Male Sprague-Dawley rats (200-250 g)
- Oral gavage needles

- Micro-centrifuge tubes with anticoagulant (e.g., EDTA)
- Centrifuge
- Validated HPLC-UV method for **Ravuconazole** quantification in plasma

Protocol:

- Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.
- Prepare the dosing formulations of **Ravuconazole** (e.g., suspension of pure drug in 0.5% carboxymethyl cellulose, SEDDS, or a suspension of solid dispersion/nanoparticles) at a predetermined concentration.
- Administer a single oral dose of each formulation to a group of rats (n=6 per group) via oral gavage at a dose of 10 mg/kg.
- Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into micro-centrifuge tubes containing an anticoagulant.
- Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.
- Store the plasma samples at -80°C until analysis.
- Determine the concentration of **Ravuconazole** in the plasma samples using a validated HPLC-UV method.
- Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation using appropriate software.
- Calculate the relative oral bioavailability of the test formulations compared to a control (e.g., the pure drug suspension).

## HPLC-UV Method for Quantification of Ravuconazole in Rat Plasma

Objective: To provide a detailed protocol for the quantification of **Ravuconazole** in rat plasma using HPLC with UV detection.

#### Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV-Vis detector.
- Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
- Mobile Phase: Acetonitrile and water (80:20 v/v).[\[6\]](#)
- Flow Rate: 1.0 mL/min.[\[6\]](#)
- Injection Volume: 20 µL.
- Detection Wavelength: 287 nm.[\[6\]](#)
- Column Temperature: Ambient.

#### Sample Preparation (Protein Precipitation):

- To 100 µL of rat plasma in a microcentrifuge tube, add 200 µL of acetonitrile.
- Vortex the mixture for 1 minute to precipitate the plasma proteins.
- Centrifuge the mixture at 12,000 rpm for 10 minutes.
- Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject 20 µL of the reconstituted sample into the HPLC system.

## Visualizations

The following diagrams illustrate the logical relationships and experimental workflows described in these application notes.



[Click to download full resolution via product page](#)

Caption: Strategies to enhance the oral bioavailability of **Ravuconazole**.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Ravidonazole self-emulsifying delivery system: in vitro activity against *Trypanosoma cruzi* amastigotes and in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- 4. Potential of Ravidonazole and its Prodrugs as the New Oral Therapeutics for Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [fda.gov](http://fda.gov) [fda.gov]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Ravidonazole Formulations with Improved Oral Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678830#ravidonazole-formulation-for-improved-oral-bioavailability>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)